molecular formula C11H23ClO B13898134 1-Chloroundecan-4-OL CAS No. 54131-64-5

1-Chloroundecan-4-OL

Cat. No.: B13898134
CAS No.: 54131-64-5
M. Wt: 206.75 g/mol
InChI Key: TVRAIOJBLNZIQA-UHFFFAOYSA-N
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Description

1-Chloroundecan-4-OL is a mid-chain chlorohydrin compound that serves as a valuable synthetic intermediate in organic chemistry and materials science research. This C11 building block features both a halogen and a hydroxyl functional group on an alkyl chain, allowing it to participate in diverse chemical transformations. Researchers utilize its reactive chlorine atom in nucleophilic substitution reactions, such as Williamson ether synthesis or the preparation of extended amine derivatives . The presence of the hydroxyl group also makes it a candidate for studying dehydration reactions to form alkenes or for use in polymerization studies . Its specific chain length makes it particularly useful in the design and synthesis of surfactants, lipid analogs, and plasticizers, contributing to projects in polymer chemistry and soft materials science. This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54131-64-5

Molecular Formula

C11H23ClO

Molecular Weight

206.75 g/mol

IUPAC Name

1-chloroundecan-4-ol

InChI

InChI=1S/C11H23ClO/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11,13H,2-10H2,1H3

InChI Key

TVRAIOJBLNZIQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCCl)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 1 Chloroundecan 4 Ol

Reactions at the Hydroxyl Moiety

The secondary alcohol at the C4 position is a versatile functional group, capable of undergoing esterification, etherification, and oxidation under appropriate conditions.

The hydroxyl group can be converted into esters and ethers, which are common transformations for alcohols.

Esterification: In the presence of an acid catalyst, 1-chloroundecan-4-ol can react with carboxylic acids to form esters in a process known as Fischer esterification. savemyexams.com This is an equilibrium reaction where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. vulcanchem.com The reaction is typically driven to completion by removing water as it forms. The rate of esterification for a secondary alcohol like this compound is generally slower than for a primary alcohol due to increased steric hindrance around the hydroxyl group.

Etherification: The formation of an ether from this compound is commonly achieved via the Williamson ether synthesis. msu.edu This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction. msu.eduacs.org

A significant consideration for this compound is the potential for an intramolecular Williamson ether synthesis. The generated alkoxide at C4 can attack the electrophilic carbon at C1, leading to a cyclization reaction that forms a substituted tetrahydrofuran (B95107) ring (2-heptyltetrahydrofuran). This intramolecular pathway often competes with the intermolecular reaction, especially under dilute conditions.

Table 1: Predicted Products of Esterification and Etherification of this compound
Reaction TypeReagent(s)Predicted ProductReaction Name
EsterificationAcetic Acid (CH₃COOH), H₂SO₄ (cat.)1-Chloroundecan-4-yl acetateFischer Esterification
Etherification (Intermolecular)1) NaH 2) Methyl Iodide (CH₃I)1-Chloro-4-methoxyundecaneWilliamson Ether Synthesis
Etherification (Intramolecular)NaH2-HeptyltetrahydrofuranIntramolecular Williamson Ether Synthesis

Oxidation: As a secondary alcohol, the hydroxyl group in this compound can be oxidized to form a ketone. savemyexams.com This transformation results in the formation of 1-chloroundecan-4-one . This reaction requires an oxidizing agent, and the choice of reagent can be critical to avoid side reactions involving the chloroalkane moiety. Common reagents for this purpose include pyridinium (B92312) chlorochromate (PCC), or methods like the Swern or Dess-Martin periodinane oxidations, which are known for their mild conditions.

Reduction: The hydroxyl group of an alcohol is generally not susceptible to reduction. Reduction reactions in organic chemistry typically involve the addition of hydrogen or the removal of oxygen, and alcohols are already in a relatively reduced state. Therefore, attempts to "reduce" the alcohol functionality of this compound under standard conditions (e.g., with hydride agents like NaBH₄ or LiAlH₄) would not result in a reaction at the C4-OH group.

Reactions Involving the Carbon-Chlorine Bond

The primary alkyl chloride at the C1 position provides a reactive site for nucleophilic substitution and elimination reactions.

The C-Cl bond in this compound is susceptible to attack by nucleophiles, species with a lone pair of electrons. physicsandmathstutor.com

SN2 Reactions: Given that the chlorine atom is attached to a primary carbon, nucleophilic substitution is expected to proceed overwhelmingly via the SN2 mechanism. savemyexams.com This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the chlorine atom (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. savemyexams.com The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are typically used to facilitate SN2 reactions.

SN1 Reactions: The SN1 pathway, which involves the formation of a carbocation intermediate, is highly unfavorable for primary alkyl halides like this one due to the high energy and instability of a primary carbocation. savemyexams.com Therefore, SN1 reactions are not a significant pathway for transformations at the C1 position of this compound.

Table 2: Predicted Products of SN2 Reactions at the C-Cl Bond in this compound
NucleophileReagent ExamplePredicted Product NameProduct Structure
Hydroxide (OH⁻)NaOH (aq)Undecane-1,4-diolHO-(CH₂)₃-CH(OH)-(CH₂)₆-CH₃
Cyanide (CN⁻)KCN in ethanol12-Hydroxy-dodecanenitrileNC-(CH₂)₃-CH(OH)-(CH₂)₆-CH₃
Iodide (I⁻)NaI in acetone1-Iodoundecan-4-olI-(CH₂)₃-CH(OH)-(CH₂)₆-CH₃
Azide (N₃⁻)NaN₃1-Azidoundecan-4-olN₃-(CH₂)₃-CH(OH)-(CH₂)₆-CH₃

Elimination reactions involve the removal of atoms from adjacent carbons to form a double bond (an olefin or alkene).

E2 Reactions: An E2 (bimolecular elimination) reaction can occur at the C1-C2 position to eliminate HCl and form undec-1-en-4-ol . This reaction requires a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), to favor elimination over the competing SN2 reaction. savemyexams.com The bulky base has difficulty accessing the primary carbon for a substitution reaction, and therefore preferentially removes a proton from the adjacent carbon (C2), leading to the formation of the alkene.

E1 Reactions: The E1 (unimolecular elimination) pathway is not a feasible route for this compound for the same reason that the SN1 reaction is disfavored: it would require the formation of an unstable primary carbocation. savemyexams.com

Table 3: Comparison of Plausible Reaction Pathways at the C1-Cl Bond
PathwayFavored ByKey CharacteristicsPlausibility for this compound
SN2 Strong, unhindered nucleophiles (e.g., I⁻, CN⁻)One-step, backside attackHighly favored
E2 Strong, bulky bases (e.g., t-BuOK)One-step, requires anti-periplanar HFavored with appropriate base
SN1 / E1 Weak nucleophiles/bases, polar protic solventsTwo-steps, involves carbocation intermediateHighly disfavored (unstable primary carbocation)

The primary alkyl chloride can be used to form organometallic reagents, such as Grignard or organolithium reagents, which are powerful precursors for creating new carbon-carbon bonds.

However, a critical challenge in this compound is the presence of the acidic hydroxyl proton. Organometallic reagents are extremely strong bases and would be instantly destroyed by an acid-base reaction with the alcohol. libretexts.orglibretexts.orgpearson.com

To overcome this, the alcohol group must first be "protected." A common strategy is to convert the alcohol into a trialkylsilyl ether (e.g., a trimethylsilyl (B98337) (TMS) or tert-butyldiphenylsilyl (TBDPS) ether) by reacting it with the corresponding silyl (B83357) chloride in the presence of a mild base. libretexts.orglibretexts.org This protecting group is unreactive towards organometallic reagents.

Once the alcohol is protected (e.g., as 1-chloro-4-(trimethylsilyloxy)undecane ), the C-Cl bond can be safely converted into an organometallic reagent. For example, reaction with magnesium metal in dry ether would yield the Grignard reagent, which serves as a potent nucleophilic precursor for various cross-coupling reactions. leah4sci.com After the desired C-C bond formation, the silyl protecting group can be easily removed with a fluoride (B91410) source (like TBAF) or mild acid to regenerate the free hydroxyl group. libretexts.org

Tandem Reactions and Rearrangements Involving Both Functional Groups

While specific studies on tandem reactions of this compound are not prevalent in the reviewed literature, the principles of intramolecular reactions in similar haloalcohols suggest potential pathways. The proximity of the hydroxyl and chloro- groups allows for the possibility of intramolecular etherification to form a cyclic ether, specifically a substituted tetrahydrofuran. This type of reaction is typically promoted by a base, which deprotonates the hydroxyl group to form an alkoxide. The resulting nucleophilic oxygen can then attack the carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion.

The efficiency of such cyclization reactions is dependent on the chain length separating the functional groups, with five- and six-membered rings being the most favored products. In the case of this compound, an intramolecular reaction would lead to the formation of 2-(heptyl)tetrahydrofuran.

Biotransformation and Enzymatic Dehalogenation Studies of Halogenated Long-Chain Hydrocarbons

The biological fate of halogenated hydrocarbons like this compound is of significant environmental interest. Microorganisms have evolved enzymatic machinery to break down these often xenobiotic compounds.

A key class of enzymes involved in the biodegradation of halogenated compounds are dehalogenases. irma-international.org These enzymes catalyze the cleavage of carbon-halogen bonds, which is often the rate-limiting step in the degradation pathway. oup.communi.cz Haloalkane dehalogenases, a subclass of hydrolases, convert haloalkanes to their corresponding alcohols. mdpi.comnih.gov

The substrate specificity of dehalogenases is a critical factor in their effectiveness. Some dehalogenases are highly specific for short-chain haloalkanes, while others exhibit broader specificity. nih.govresearchgate.netfrontiersin.org For example, the haloalkane dehalogenase DhlA from Xanthobacter autotrophicus GJ10 is most active on short-chain compounds like 1,2-dichloroethane. muni.cz In contrast, the dehalogenase LinB from Sphingobium paucimobilis UT26 has a broad substrate range. nih.gov The activity of many dehalogenases tends to decrease as the length of the carbon chain increases. plos.org However, there are exceptions, and some enzymes show activity towards long-chain haloalkanes. plos.org For instance, the bacterium Rhodococcus rhodochrous NCIMB 13064 can utilize a wide range of 1-haloalkanes as its sole carbon source. researchgate.net The degradation of long-chain chloroalkanes in some marine organisms might be attributed to enzymes other than the well-characterized haloalkane dehalogenases. plos.orgmicrobiologyresearch.org

The biotransformation of chlorinated paraffins, which are structurally related to this compound, has been shown to be influenced by both the carbon chain length and the degree of chlorination. researchgate.netmdpi.com

The most common mechanism for enzymatic dehalogenation by haloalkane dehalogenases is hydrolytic dehalogenation. mdpi.communi.cz This reaction proceeds via a nucleophilic substitution where a halogen atom is replaced by a hydroxyl group from a water molecule. muni.cz The catalytic mechanism involves a catalytic triad (B1167595) of amino acid residues in the enzyme's active site. mdpi.com A key step is the nucleophilic attack by an aspartate residue on the carbon atom bonded to the halogen, leading to the formation of a covalent alkyl-enzyme intermediate. muni.cz This intermediate is then hydrolyzed by an activated water molecule, releasing the corresponding alcohol and regenerating the free enzyme. muni.cz

Another pathway observed in the biotransformation of halogenated compounds is dehalohydroxylation, which results in the formation of hydroxylated products. researchgate.netmdpi.comsinica.edu.tw Studies with the enzyme LinB have shown that it can catalyze the dehalohydroxylation of chlorinated alkanes and alkenes to produce mono- and dihydroxylated compounds. researchgate.netresearchgate.net

The following table provides a summary of key enzymes involved in dehalogenation and their characteristics:

Enzyme NameSource OrganismSubstrate PreferenceDehalogenation Mechanism
DhlA Xanthobacter autotrophicus GJ10Short-chain haloalkanes (e.g., 1,2-dichloroethane) muni.czHydrolytic dehalogenation mdpi.com
LinB Sphingomonas paucimobilis UT26Broad, including cyclic and aliphatic hydrocarbons nih.govHydrolytic dehalogenation, Dehalohydroxylation researchgate.netnih.gov
DadB Alcanivorax dieselolei B-5Brominated and short-chain chlorinated substrates plos.orgHydrolytic dehalogenation plos.org
Haloalkane dehalogenase Rhodococcus rhodochrousShort to medium-chain haloalkanes (C2-C8) nih.govHydrolytic dehalogenation nih.gov

Theoretical and Computational Chemistry of 1 Chloroundecan 4 Ol

Conformational Analysis and Energy Landscape Mapping

The structural flexibility of 1-Chloroundecan-4-OL, an aliphatic alcohol with a long carbon chain, gives rise to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these arrangements and to map the energy landscape that governs the transitions between them. chemrxiv.orgucla.edu

The molecule's shape is primarily dictated by rotation around its numerous carbon-carbon single bonds. Of particular interest are the rotations around the C3-C4 and C4-C5 bonds, which flank the carbon atom bearing the hydroxyl group. The relative orientations of the alkyl chain, the hydroxyl group, and the chloroalkyl substituent determine the steric strain and intramolecular interactions, thereby defining the conformational energy.

Computational methods, such as Density Functional Theory (DFT), are employed to perform these analyses. By systematically rotating key dihedral angles and calculating the potential energy for each resulting geometry, a potential energy surface (PES) can be constructed. youtube.com The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. q-chem.com For a molecule like this compound, one would expect staggered conformations (where substituents are maximally separated) to be lower in energy than eclipsed conformations, analogous to the conformational analysis of butane. youtube.com The lowest energy conformers would likely position the bulky heptyl and chloropropyl groups in an anti-periplanar arrangement relative to each other.

The process of exploring these conformational possibilities is known as energy landscape mapping. chemrxiv.orgucla.edunih.gov This provides a comprehensive picture of the molecule's dynamic behavior, showing which shapes are preferred and the energy barriers required to interconvert between them.

Table 1: Hypothetical Relative Energies of Selected this compound Conformers This table presents plausible, illustrative data for the relative energies of different conformers based on the dihedral angle (τ) of the C2-C3-C4-C5 backbone. The energies are calculated relative to the most stable conformer (Conformer 1).

Conformer IDDihedral Angle (τ)DescriptionRelative Energy (kcal/mol)
1~180°Anti0.00
2~60°Gauche0.95
3~120°Eclipsed (H/Heptyl)3.80
4~0°Syn (fully eclipsed)5.50

Electronic Structure Investigations: Charge Distribution and Reactivity Prediction

Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its polarity, solubility, and reactivity. For this compound, the distribution of electron density is non-uniform due to the presence of highly electronegative oxygen and chlorine atoms.

An electrostatic potential (ESP) map would visually represent this charge distribution, highlighting regions of negative potential (electron-rich) and positive potential (electron-poor). saskoer.ca The areas around the oxygen and chlorine atoms are expected to be electron-rich (partial negative charge, δ-), while the C4 carbon (bonded to oxygen) and C1 carbon (bonded to chlorine) would be electron-deficient (partial positive charge, δ+). chemrestech.com This charge polarization governs the molecule's intermolecular interactions and its behavior as a potential nucleophile or electrophile.

Reactivity can be further predicted using Frontier Molecular Orbital (FMO) theory. chemrestech.com

Highest Occupied Molecular Orbital (HOMO): This orbital represents the outermost electrons and is associated with the molecule acting as a nucleophile or electron donor. For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, specifically involving its non-bonding lone pair electrons.

Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the lowest-energy location available to accept electrons, associated with the molecule acting as an electrophile. The LUMO is expected to be centered on the antibonding σ* orbital of the C1-Cl bond, making this site susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability. chemrestech.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. chemrestech.com

Table 2: Predicted Atomic Charges and FMO Properties for this compound This table shows illustrative atomic charges calculated via Natural Bond Orbital (NBO) analysis and predicted Frontier Molecular Orbital energies.

ParameterAtom / Value
NBO Atomic Charge (e)
Cl-0.25
C1+0.15
O-0.70
H (of O-H)+0.45
C4+0.28
FMO Energies (eV)
HOMO-9.8 eV
LUMO+1.5 eV
HOMO-LUMO Gap11.3 eV

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. nih.gov By modeling the transformation from reactants to products, it is possible to identify transient, high-energy structures called transition states, which correspond to the peak of the energy barrier for a given reaction step. mdpi.com

For this compound, several reactions could be investigated computationally:

Intramolecular Cyclization: The hydroxyl group could act as an internal nucleophile, attacking the electrophilic C1 carbon to displace the chloride ion. This would result in the formation of a cyclic ether, specifically a substituted tetrahydrofuran (B95107) (2-heptyltetrahydrofuran). Computational studies would map the energy profile of this SN2 reaction, calculating the activation energy required to reach the pentavalent transition state. researchgate.netresearchgate.net

Oxidation: The secondary alcohol at C4 could be oxidized to a ketone (1-chloroundecan-4-one). Quantum chemical modeling could compare the mechanisms and energy barriers for different oxidizing agents.

Elimination: Under basic conditions, an elimination reaction could occur, though this is generally less favorable for primary chlorides.

Table 3: Illustrative Energetics for the Intramolecular Cyclization of this compound This table provides hypothetical thermodynamic data for the base-catalyzed cyclization to form 2-heptyltetrahydrofuran.

Thermodynamic ParameterValue (kcal/mol)
Free Energy of Activation (ΔG‡)+22.5
Free Energy of Reaction (ΔG°)-15.0

Prediction of Spectroscopic Parameters and Their Correlation with Structure

Computational methods can accurately predict the spectroscopic data (NMR, IR) for a given molecule. chemrxiv.org This is invaluable for structure verification and for understanding how different conformations or electronic environments influence the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). q-chem.comyoutube.com The calculations would predict distinct signals for the protons and carbons in different chemical environments. For this compound, key predicted shifts would include the proton on C4 (methine proton, ~3.6-3.8 ppm), the protons on C1 (chloromethyl group, ~3.5 ppm), and the hydroxyl proton, whose shift is variable. The ¹³C spectrum would show a signal for C4 (~70 ppm) and C1 (~45 ppm), with the remaining alkyl carbons appearing in the upfield region (~14-35 ppm). Analyzing the predicted NMR coupling constants can also provide direct evidence for the dominant conformations in solution. chemrxiv.org

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to the absorption peaks in an IR spectrum. cheminfo.org The key predicted absorptions for this compound would be a strong, broad O-H stretching band around 3200-3500 cm⁻¹, sharp C-H stretching bands just below 3000 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com The precise position of these bands can be correlated with specific structural features and intramolecular interactions, such as hydrogen bonding.

Table 4: Predicted Key Spectroscopic Data for this compound This table presents illustrative, predicted NMR chemical shifts and IR frequencies for the primary functional groups.

SpectrumSignalPredicted Value
¹H NMR H on C4 (-CH(OH)-)3.7 ppm
H on C1 (-CH₂Cl)3.5 ppm
H (of O-H)1.5-4.0 ppm (variable)
-CH₃0.9 ppm
¹³C NMR C471 ppm
C146 ppm
IR O-H stretch3350 cm⁻¹
C-H stretch2855-2960 cm⁻¹
C-Cl stretch725 cm⁻¹

Advanced Research Applications of 1 Chloroundecan 4 Ol

Role as a Monomeric Building Block in Polymer Chemistry

There is no available research on the use of 1-Chloroundecan-4-OL as a precursor for advanced polyurethanes and polyesters. The synthesis of polyurethanes typically involves the reaction of diols or polyols with diisocyanates, while polyesters are generally formed from the reaction of diols with dicarboxylic acids. Although this compound possesses a hydroxyl group that could potentially react to form these polymers, no studies have been published detailing such a process or the properties of the resulting materials.

Similarly, there is no information regarding the integration of this compound into novel supramolecular architectures. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to create complex, functional structures. The specific molecular features of this compound have not been explored in the context of designing and creating such assemblies.

Utilization as a Chemical Scaffold for the Synthesis of Complex Organic Molecules

The literature does not describe the use of this compound as a building block for functionalized long-chain lipids and surfactants. While its long alkyl chain and functional groups (chloro and hydroxyl) suggest potential as a starting material for such molecules, no synthetic routes or applications have been reported.

Furthermore, there is no evidence of its use as a precursor for dendritic and hyperbranched polymer synthesis. These highly branched, three-dimensional macromolecules are built from monomers with specific functionalities. The structure of this compound does not inherently lend itself to the typical monomer architectures (e.g., AB2 type) required for the one-pot synthesis of hyperbranched polymers, and no multi-step syntheses involving this compound have been documented.

Application as a Chemical Probe in Fundamental Mechanistic Studies

Chemical probes are small molecules used to study biological processes or mechanisms of chemical reactions. A thorough search revealed no instances of this compound being developed or utilized as a chemical probe for any specific target or to investigate any fundamental mechanistic questions.

Advanced Analytical Methodologies for 1 Chloroundecan 4 Ol Characterization

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Derivatization in gas chromatography (GC) serves to increase the volatility and thermal stability of analytes, as well as to improve chromatographic peak shape and detector response. gcms.czjfda-online.com For a long-chain chloroalcohol like 1-chloroundecan-4-ol, these modifications are crucial for obtaining reliable and reproducible analytical data.

Silylation is a widely employed derivatization technique where an active hydrogen in the analyte is replaced by an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. chromtech.comobrnutafaza.hr This process effectively masks the polar hydroxyl group of this compound, leading to a derivative that is more volatile, less polar, and more thermally stable. chromtech.com

A variety of silylating reagents are available, each with different reactivities. Common reagents include N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). obrnutafaza.hrtcichemicals.com For hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reaction mixture to enhance the derivatization rate. phoenix-sci.com The reaction for the trimethylsilylation of this compound is as follows:

Reaction: this compound + Silylating Reagent (e.g., BSTFA) → 4-(Trimethylsilyloxy)-1-chloroundecane + Byproducts

The resulting trimethylsilyl ether is readily analyzable by GC-MS, providing characteristic mass spectra for identification. nih.gov

Table 1: Common Silylating Reagents for Alcohols

Reagent Abbreviation Properties
N,O-Bis(trimethylsilyl)acetamide BSA Highly reactive, suitable for many alcohols and phenols. tcichemicals.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A powerful trimethylsilyl donor, often used for difficult-to-silylate compounds. phoenix-sci.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Produces a volatile and stable N-methyltrifluoroacetamide byproduct that typically does not interfere with chromatography. gcms.cz
Hexamethyldisilazane HMDS A weaker TMS donor, often used with a catalyst like TMCS. obrnutafaza.hr
Trimethylchlorosilane TMCS Frequently used as a catalyst to increase the reactivity of other silylating agents. phoenix-sci.com

Acylation is another effective derivatization strategy that converts alcohols into esters. phoenix-sci.com This is typically achieved by reacting the alcohol with an acylating agent, such as an acid anhydride (B1165640) or acyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. phoenix-sci.com The use of fluorinated acylating agents, like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA), can significantly enhance the response of electron capture detectors (ECD), which is beneficial for trace analysis. gcms.cz

Reaction: this compound + Acylating Agent (e.g., Acetic Anhydride) → 4-Acetoxy-1-chloroundecane + Acetic Acid

Alkylation involves replacing the active hydrogen of the hydroxyl group with an alkyl group, forming an ether. chromtech.comobrnutafaza.hr This method also reduces polarity and increases volatility. gcms.cz Esterification, a specific type of alkylation, is a popular method where an acid reacts with an alcohol to form an ester. chromtech.com While less common for simple alcohols compared to silylation or acylation, certain alkylation procedures can be advantageous depending on the analytical requirements.

Table 2: Comparison of Derivatization Strategies for this compound

Derivatization Method Reagent Type Derivative Formed Key Advantages
Silylation BSTFA, MSTFA Trimethylsilyl ether Versatile, forms stable derivatives, improves volatility and peak shape. chromtech.comobrnutafaza.hr
Acylation Acetic Anhydride, PFPA Ester Increases volatility, fluorinated derivatives enhance ECD response. gcms.czphoenix-sci.com
Alkylation Alkylating agents Ether/Ester Reduces polarity, can be used to form various stable esters. chromtech.comobrnutafaza.hr

Hyphenated Mass Spectrometry Techniques for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with a separation technique like GC, is a powerful tool for the structural analysis of organic compounds. For this compound, advanced MS techniques provide definitive structural information.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. kcl.ac.ukchromatographyonline.com This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for distinguishing between compounds with the same nominal mass. For this compound (C₁₁H₂₃ClO), HRMS can confirm its elemental formula by providing an exact mass measurement. The presence of chlorine is readily identified by the characteristic isotopic pattern of the M+2 peak, which is approximately one-third the intensity of the molecular ion peak (M+). msu.eduiitd.ac.in

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion of derivatized this compound), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. kcl.ac.uk This technique provides detailed information about the molecule's structure by elucidating its fragmentation pathways.

For an alcohol derivative, characteristic fragmentation patterns include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orglibretexts.org In the case of silylated this compound, fragmentation would likely occur adjacent to the trimethylsilyloxy group. The analysis of these fragmentation patterns allows for the precise localization of the hydroxyl group and the chlorine atom along the undecane (B72203) chain.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. msu.edu Advanced NMR experiments provide information not only on the carbon-hydrogen framework but also on the stereochemistry of chiral centers.

For this compound, which contains a chiral center at the C-4 position, ¹H and ¹³C NMR are fundamental for structural confirmation.

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the 11 carbon atoms in unique chemical environments. savemyexams.com The carbon attached to the chlorine atom (C-1) and the carbon attached to the hydroxyl group (C-4) will appear at characteristic downfield chemical shifts due to the deshielding effect of the electronegative heteroatoms. libretexts.orgweebly.com Typical chemical shift ranges for carbons bonded to chlorine are 40-45 ppm, and for carbons bonded to an alcohol group are 50-65 ppm. libretexts.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon skeleton. libretexts.orgmagritek.com

¹H NMR: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling patterns. libretexts.org The proton on the carbon bearing the hydroxyl group (H-4) would appear as a multiplet, and its integration would correspond to one proton. The protons on the carbon adjacent to the chlorine (H-1) would also exhibit a characteristic downfield shift. libretexts.org

Stereochemical Analysis: To determine the absolute configuration of the chiral center at C-4, advanced NMR techniques are employed. This often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). mdpi.comnih.gov For example, reacting this compound with a chiral agent like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) forms diastereomeric esters. researchgate.net The differing spatial arrangements of the substituents in these diastereomers lead to observable differences in the ¹H or ¹⁹F NMR chemical shifts of the nuclei close to the chiral center, allowing for the assignment of the absolute stereochemistry. mdpi.comresearchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can help establish proton-proton connectivities and aid in stereochemical analysis. longdom.org

Future Directions and Emerging Research Avenues for 1 Chloroundecan 4 Ol

Development of Green Chemistry-Compliant Synthetic Pathways

The future synthesis of 1-Chloroundecan-4-OL and related long-chain chloroalcohols will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. scielo.org.zanih.gov Traditional methods for synthesizing functionalized alcohols and halogenated compounds often rely on stoichiometric reagents and harsh reaction conditions. Green synthetic approaches offer more sustainable alternatives.

One promising avenue is the use of biocatalysis. Enzymes, such as halohydrin dehalogenases or selectively acting lipases, could be engineered to facilitate the regio- and stereoselective introduction of the chlorine atom and hydroxyl group onto an undecane (B72203) precursor. This approach would operate under mild conditions, typically in aqueous media, and offer high selectivity, thus reducing the need for protecting groups and subsequent purification steps.

Another green approach involves the use of solid-supported catalysts. For instance, a heterogeneous catalyst could be developed for the selective hydrochlorination of a corresponding unsaturated alcohol precursor. This would simplify catalyst recovery and reuse, a key principle of green chemistry. The development of such catalysts would focus on maximizing atom economy and minimizing the generation of byproducts. researchgate.net

Green Synthetic StrategyPotential Advantages for this compound SynthesisKey Research Challenges
Biocatalysis High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste.Enzyme discovery and engineering for specific long-chain substrates, scalability of biocatalytic processes.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, potential for continuous processes.Development of highly selective and stable catalysts, optimizing reaction conditions to prevent side reactions.
Photocatalysis Use of light as a renewable energy source, mild reaction conditions.Design of efficient photocatalysts for selective C-H chlorination, control of reaction selectivity on a long alkyl chain.

Exploration of Sustainable and Bio-Renewable Feedstocks for Chlorinated Alcohols

The production of this compound on an industrial scale would be significantly more sustainable if it originated from renewable feedstocks rather than petrochemical sources. Lignocellulosic biomass, plant oils, and algae are rich sources of long-chain hydrocarbons and fatty acids that can be converted into chemical building blocks. nih.govrsc.orgnexanteca.comgoogle.com

Future research will likely focus on developing catalytic pathways to convert biomass-derived molecules, such as undecenoic acid (from castor oil) or lauric acid (from coconut oil), into precursors for this compound. This could involve selective decarboxylation, hydrogenation, and functional group interconversion steps. kaust.edu.sarsc.orgtechconnect.org For instance, fatty acids can be microbially converted to long-chain alcohols, which can then be selectively chlorinated. rsc.org

The table below outlines potential biorenewable feedstocks and the key conversion technologies that could be explored for the synthesis of an undecane backbone.

Biorenewable FeedstockKey Precursor MoleculesPotential Conversion Technologies
Plant Oils (e.g., Castor Oil) Undecenoic Acid, Ricinoleic AcidHydrodeoxygenation, Selective Hydrogenation, Metathesis
Lignocellulosic Biomass Furfural, Levulinic AcidAldol Condensation, Hydrodeoxygenation to produce long-chain alkanes
Microbial Fermentation Long-chain fatty acids and alcoholsEngineered metabolic pathways for tailored chain lengths and functional groups

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater reproducibility. rsc.orgsoftecks.insemanticscholar.orgrsc.orgresearchgate.netresearchgate.net For the synthesis of this compound, flow chemistry could enable the safe handling of potentially hazardous reagents, such as elemental chlorine or strong acids, by minimizing the reaction volume at any given time. nih.govwuxiapptec.comrsc.org

An automated continuous flow platform could be designed for a multi-step synthesis of this compound. acs.org This would involve pumping the starting materials through a series of reactors, each performing a specific chemical transformation. In-line purification and analysis could also be integrated into the flow path, allowing for real-time optimization and quality control. This approach would be particularly beneficial for scaling up the production of specialty chemicals like this compound. unimi.it

Flow Chemistry ParameterAdvantages for this compound Synthesis
Precise Temperature Control Minimizes side reactions and improves selectivity in exothermic halogenation reactions.
Enhanced Mixing Ensures efficient reaction between reagents, leading to higher yields and shorter reaction times.
Small Reaction Volumes Improves safety when handling hazardous reagents and allows for rapid screening of reaction conditions.
Automation Enables high-throughput synthesis and optimization, as well as on-demand production.

Advanced Applications in Nanoscience and Interface Chemistry

The unique molecular structure of this compound, with its hydrophilic alcohol head and a long hydrophobic alkyl chain containing a chlorine atom, suggests potential applications in nanoscience and at interfaces. The long chain can promote self-assembly, while the functional groups can interact with surfaces or other molecules in specific ways. acs.orgresearchgate.netresearchgate.netstudypug.comnih.gov

In nanoscience, this compound could serve as a functional ligand for the surface modification of nanoparticles. The hydroxyl group could anchor the molecule to the nanoparticle surface, while the chlorinated alkyl chain would form a protective layer, influencing the nanoparticle's solubility and interfacial properties. The presence of the chlorine atom could also be used for further chemical modification or to influence the electronic properties of the nanomaterial. scielo.org.zascielo.org.zanih.govmdpi.comajol.info Long-chain alcohols have been shown to self-assemble on surfaces like graphene, and the introduction of a chlorine atom could modulate these interactions. researchgate.net

At the interface between two immiscible liquids (e.g., oil and water), this compound could act as a surfactant. The hydrophilic alcohol group would orient towards the aqueous phase, while the hydrophobic chlorinated chain would prefer the oil phase. The chlorine atom could enhance the molecule's interaction with specific solutes or modify the packing of the surfactant molecules at the interface. nih.gov This could be relevant for applications in emulsion stabilization, micro-extraction, or as a component in advanced lubricant formulations. The interaction of long-chain alcohols with lipid bilayers is an active area of research, and the presence of a chlorine atom could offer new avenues for modulating membrane properties. nih.govnih.gov

Research AreaPotential Role of this compound
Nanoparticle Functionalization Surface ligand to control solubility, stability, and reactivity of nanoparticles.
Self-Assembled Monolayers Building block for creating functional surfaces with tailored wetting and adhesive properties.
Emulsion Science Specialty surfactant for creating stable emulsions with specific interfacial properties.
Biomembrane Mimics Component in artificial membranes to study the effect of halogenated lipids on membrane function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.